3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid
CAS No.:
Cat. No.: VC18634068
Molecular Formula: C8H5BrF3NO3
Molecular Weight: 300.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF3NO3 |
|---|---|
| Molecular Weight | 300.03 g/mol |
| IUPAC Name | 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5BrF3NO3/c1-16-6-3(8(10,11)12)2-4(9)5(13-6)7(14)15/h2H,1H3,(H,14,15) |
| Standard InChI Key | TUWHINWPOKORNN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)O |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
Chemical Properties and Reactivity
Physicochemical Properties
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the trifluoromethyl group’s hydrophobicity.
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.
Reactivity Profile
The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group permits esterification or amidation. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks at adjacent positions .
Substitution Reactions
-
Amination: Reacts with primary amines to form 3-amino derivatives.
-
Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biaryl products.
Biological Activity and Applications
Role as a Pharmaceutical Intermediate
This compound is a critical intermediate in synthesizing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a CFTR modulator used to treat cystic fibrosis . The bromine atom serves as a leaving group, replaced during amination steps to introduce the amino functionality.
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Enhances metabolic stability and membrane permeability.
-
Methoxy Group: Directs electrophilic substitution and influences binding affinity.
Comparative Analysis with Related Compounds
Case Studies and Research Findings
Patent-Based Synthesis Optimization
In WO2018116139A1, the compound was synthesized via a four-step process starting from 6-methoxy-5-(trifluoromethyl)picolinic acid. Bromination using NBS in achieved 92% yield, with HPLC purity >99% .
Scale-Up Challenges
Agglomeration during bromination was mitigated using anti-solvent crystallization, reducing impurities to <0.5%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume